2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Beschreibung
This compound is a heterocyclic acetamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group attached to an isoxazole core, which is further linked to an N-(4-(trifluoromethyl)phenyl)acetamide moiety. The isoxazole ring contributes to rigidity and hydrogen-bonding capabilities, which may modulate interactions with biological targets such as enzymes or receptors.
Eigenschaften
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O4/c20-19(21,22)12-2-4-13(5-3-12)23-18(25)9-14-8-16(28-24-14)11-1-6-15-17(7-11)27-10-26-15/h1-8H,9-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JADCSKVKWZNBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CC(=O)NC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting from readily available precursors
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Benzo[d][1,3]dioxole Group: This step involves the coupling of the isoxazole intermediate with a benzo[d][1,3]dioxole derivative using a palladium-catalyzed cross-coupling reaction.
Addition of Trifluoromethylphenyl Group: The final step includes the acylation of the intermediate with a trifluoromethylphenyl acetic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their comparative features:
Structural and Functional Divergences
- Heterocyclic Core Variations: Isoxazole vs. Triazole vs. Isoxazole (Compound 7): Triazole rings (e.g., in Compound 7) offer distinct electronic profiles and metabolic stability due to their aromaticity, whereas isoxazoles may confer greater rigidity .
- Substituent Effects: CF₃ vs. Benzodioxole vs. Purine (HC030031): While HC030031 incorporates a purine moiety for receptor binding, the benzodioxole group in the target compound may reduce off-target interactions due to its smaller size and lower basicity .
Biologische Aktivität
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including an isoxazole ring and a benzo[d][1,3]dioxole moiety, suggest promising interactions with biological targets.
Structural Characteristics
This compound can be characterized by its molecular formula and a molecular weight of approximately 404.37 g/mol. The presence of trifluoromethyl and benzo[d][1,3]dioxole groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological systems.
Synthesis
The synthesis typically involves multi-step organic reactions:
- Formation of the Isoxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Benzo[d][1,3]dioxole Moiety : This is usually done via coupling reactions with halogenated derivatives.
- Acylation : The final step generally involves acylating an amine with an acetic acid derivative to yield the target compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds structurally similar to this one. For instance, derivatives containing the benzo[d][1,3]dioxole structure have demonstrated significant cytotoxic effects against various cancer cell lines:
The mechanisms of action often involve the inhibition of key signaling pathways such as EGFR and modulation of apoptosis-related proteins like Bax and Bcl-2, leading to enhanced cancer cell death.
Antimicrobial Activity
In addition to anticancer properties, compounds related to this structure have been explored for antimicrobial activity. The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.
Case Studies
A notable case study involved a derivative of this compound tested in vitro against several cancer cell lines. The results indicated that the compound exhibited selective toxicity toward cancer cells while sparing normal cells, suggesting a favorable therapeutic index:
- Cell Lines Tested : HepG2, HCT116, MCF7
- Findings : Significant reduction in cell viability at concentrations below those toxic to normal cells (IC50 > 150 µM for normal cells) .
The biological activity is hypothesized to stem from the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : Binding to enzymes involved in cancer progression or microbial survival.
- Receptor Modulation : Altering receptor activity that influences cell signaling pathways related to proliferation and apoptosis.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : The synthesis typically involves condensation of benzo[d][1,3]dioxol-5-yl derivatives with isoxazole precursors, followed by coupling to the 4-(trifluoromethyl)phenylacetamide group. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency due to their ability to stabilize intermediates .
- Catalyst use : Bases like triethylamine or sodium hydroxide are essential for deprotonation during amide bond formation .
- Temperature control : Reactions often require heating (60–80°C) to overcome activation barriers, but excess heat may degrade sensitive functional groups (e.g., isoxazole rings) .
- Analytical Validation : Monitor reaction progress via TLC or HPLC, and confirm final purity (>95%) using NMR (¹H/¹³C) and mass spectrometry .
Q. How can researchers characterize the stability of this compound under physiological conditions?
- Methodological Answer :
- Hydrolytic stability : Incubate the compound in PBS (pH 7.4) at 37°C and analyze degradation products via LC-MS. The trifluoromethyl group may resist hydrolysis, but the acetamide linkage is susceptible to enzymatic cleavage .
- Photostability : Expose to UV-Vis light (300–400 nm) and quantify degradation using spectrophotometry. The benzo[d][1,3]dioxole moiety may enhance stability due to electron-donating effects .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in biological activity assays?
- Case Example : If the compound shows anti-inflammatory activity in murine macrophages but not in human THP-1 cells:
- Hypothesis testing : Differences may arise from species-specific expression of target proteins (e.g., COX-2 variants). Validate using siRNA knockdown or Western blotting .
- Dose-response refinement : Test a wider concentration range (1 nM–100 µM) to account for varying receptor affinities .
- Metabolic interference : Assess metabolite formation using liver microsomes; the trifluoromethyl group may inhibit CYP450 enzymes, altering efficacy .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Framework :
- Core modifications : Replace the isoxazole ring with 1,2,4-oxadiazole to evaluate effects on binding affinity (e.g., via molecular docking with kinase targets) .
- Substituent analysis : Compare the 4-(trifluoromethyl)phenyl group with halogenated (Cl, Br) or methoxy analogs to determine hydrophobicity/electron-withdrawing impacts on target engagement .
- In silico modeling : Use tools like AutoDock Vina to predict interactions with off-target proteins (e.g., cytochrome P450) and prioritize analogs with reduced promiscuity .
Q. What experimental approaches validate in vivo efficacy while minimizing toxicity?
- Preclinical Workflow :
- Pharmacokinetics : Administer the compound orally (10–50 mg/kg) in rodent models and measure plasma half-life. The benzo[d][1,3]dioxole group may enhance bioavailability via P-glycoprotein inhibition .
- Toxicity screening : Perform histopathological analysis of liver/kidney tissues post-administration. The trifluoromethyl group’s metabolic inertia reduces hepatotoxicity risk compared to nitro derivatives .
- Efficacy models : Use collagen-induced arthritis (CIA) in mice to assess anti-inflammatory activity, with TNF-α and IL-6 levels as biomarkers .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition assays (e.g., IC₅₀ variability across studies)?
- Root Cause Analysis :
- Assay conditions : Variability in buffer pH (e.g., Tris vs. HEPES) or ionic strength may alter ionization states of the compound’s acetamide group, affecting binding .
- Enzyme source : Recombinant vs. native enzymes (e.g., human vs. bacterial COX-2) may exhibit divergent kinetic parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
